N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-6-11-24-17-12-15(7-9-18(17)30-14-22(2,3)21(24)25)23-31(26,27)20-13-16(28-4)8-10-19(20)29-5/h7-10,12-13,23H,6,11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRUZFUSSQJFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Benzo[b][1,4]oxazepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring. Common reagents include acetic anhydride and sulfuric acid.
Introduction of the Dimethoxybenzenesulfonamide Group: This step involves the sulfonation of a dimethoxybenzene derivative, followed by the coupling of the sulfonamide group to the oxazepine ring. Reagents such as chlorosulfonic acid and ammonia are typically used.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxazepine ring or the sulfonamide group using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxazepine derivatives and their potential as intermediates in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological activities due to its structural similarity to bioactive molecules. It is investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, research focuses on the compound’s potential therapeutic applications. It may act as an inhibitor or modulator of certain biological pathways, making it a candidate for the development of new medications.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a specialty chemical in various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Differences
The target compound is compared with two analogs from the provided evidence:
*Estimated based on substitution patterns (see Notes).
Key Observations :
- Substituent Effects : The target compound’s 2,5-dimethoxy groups are electron-donating, contrasting with the electron-withdrawing fluorine atoms in the compound and the sterically bulky methyl groups in the compound.
- Positional Variation : The compound differs in the attachment site (8-yl vs. 7-yl on the benzoxazepin), which may alter conformational flexibility and intermolecular interactions.
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~480.5 g/mol) is higher than both analogs due to the methoxy groups’ additional oxygen and carbon content.
- Lipophilicity :
- Solubility : Methoxy groups may improve aqueous solubility compared to fluorine or methyl substituents, though steric hindrance from the trimethyl groups in could further reduce solubility .
Electronic and Bioactivity Implications
- This contrasts with fluorine’s inductive electron withdrawal () . Methyl groups () exert weaker electron-donating effects but contribute to steric bulk.
- Hypothesized Bioactivity :
Metabolic Stability
- The trimethyl groups in may slow metabolism due to steric hindrance but increase the risk of toxic metabolite accumulation .
Research Findings and Limitations
While direct experimental data for the target compound are unavailable, structural comparisons suggest significant differences in physicochemical and pharmacokinetic behaviors. For example:
- The compound’s fluorine substituents may improve metabolic stability but reduce solubility compared to the target compound .
- The compound’s 8-yl substitution and trimethyl groups could alter binding affinity in enzyme assays due to positional and steric effects .
Critical Knowledge Gaps:
- Experimental data on solubility, logP, and biological activity for the target compound are needed to validate hypotheses.
- Synthetic accessibility and purity profiles for these analogs are undocumented in the provided evidence.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a tetrahydrobenzo[b][1,4]oxazepin core linked to a sulfonamide group and two methoxy groups on a benzene ring. Its molecular formula is with a molecular weight of approximately 412.486 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For example, it may interact with enzymes related to cholesterol biosynthesis or other lipid metabolism processes.
- Receptor Binding : It could bind to specific receptors that modulate signaling pathways critical for cellular responses.
- Genetic Material Interaction : There is potential for the compound to influence gene expression by interacting with DNA or RNA.
Antimicrobial Activity
Preliminary studies indicate that compounds similar in structure to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide exhibit significant antimicrobial properties. This suggests that the compound may also possess similar activities against various pathogens.
Inhibition of Cholesterol Biosynthesis
Research has highlighted the compound's potential as an inhibitor of enzymes involved in cholesterol synthesis. For instance, it may inhibit squalene synthase , which is crucial in the cholesterol biosynthetic pathway. This inhibition can lead to reduced cholesterol levels in biological systems .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this sulfonamide derivative:
- Inhibition Studies : A study reported that structurally related compounds inhibited squalene synthase in various animal models with IC50 values ranging from nanomolar to micromolar concentrations. This indicates a strong potential for similar activity in the compound of interest .
- In Vivo Efficacy : In animal models, derivatives of oxazepines demonstrated significant reductions in cholesterol levels when administered at specific dosages over extended periods. The efficacy was often measured by assessing serum cholesterol levels and liver enzyme activities.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
